Cas no 16712-64-4 (6-hydroxynaphthalene-2-carboxylic acid)
6-hydroxynaphthalene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-Hydroxy-2-naphthoic acid
- 6-hydroxy-2-naphthalenecarboxylic acid
- 2-NAPHTHOL-6-CARBOXYLIC ACID
- 6-Hydroxy-2-naphthoic aci
- 6-Hydroxy-2-napthoic acid
- 6-hydroxynaphthalene-2-carboxylic acid
- 2-Naphthoicacid, 6-hydroxy- (7CI,8CI)
- 2-Hydroxy-6-naphthoic acid
- 2-Hydroxynaphthalene-6-carboxylic acid
- 6-Carboxy-2-naphthol
- 6-Hydroxy-b-naphthoic acid
- 6-Hydroxynaphthylene-2-carboxylic acid
- NSC 148862
- NSC 689433
- 2-Naphthalenecarboxylic acid, 6-hydroxy-
- 6-Hydroxy-naphthalene-2-carboxylic acid
- 6-Hydroxy-beta-naphthoic acid
- 2-Naphthoic acid, 6-hydroxy-
- 6-hydroxy-2-naphtoic acid
- KAUQJMHLAFIZDU-UHFFFAOYSA-N
- 72XA85
-
- MDL: MFCD00060070
- Inchi: 1S/C11H8O3/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6,12H,(H,13,14)
- InChI Key: KAUQJMHLAFIZDU-UHFFFAOYSA-N
- SMILES: OC1C=CC2=CC(C(=O)O)=CC=C2C=1
- BRN: 2692084
Computed Properties
- Exact Mass: 188.04700
- Monoisotopic Mass: 188.047
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 2.9
- Topological Polar Surface Area: 57.5
Experimental Properties
- Color/Form: Not determined
- Density: 1.2100 (rough estimate)
- Melting Point: 246.0 to 250.0 deg-C
- Boiling Point: 407℃ at 760 mmHg
- Flash Point: 214.1℃
- Refractive Index: 1.6400 (estimate)
- PSA: 57.53000
- LogP: 2.24360
- Solubility: Not determined
6-hydroxynaphthalene-2-carboxylic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H303-H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S37/39-S26
- RTECS:QN3722500
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:Store at room temperature
6-hydroxynaphthalene-2-carboxylic acid Customs Data
- HS CODE:2918290000
- Customs Data:
China Customs Code:
2918290000Overview:
2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%
6-hydroxynaphthalene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H810848-2.5kg |
6-Hydroxy-2-naphthoic acid |
16712-64-4 | 98% | 2.5kg |
1,618.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 469157-5G |
6-hydroxynaphthalene-2-carboxylic acid |
16712-64-4 | 5g |
¥398.47 | 2023-12-06 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0612-500G |
6-Hydroxy-2-naphthoic Acid |
16712-64-4 | >98.0%(GC)(T) | 500g |
¥1790.00 | 2024-04-17 | |
| ChemScence | CS-W016817-500g |
6-Hydroxy-2-naphthoic acid |
16712-64-4 | 99.09% | 500g |
$74.0 | 2022-04-27 | |
| ChemScence | CS-W016817-1000g |
6-Hydroxy-2-naphthoic acid |
16712-64-4 | 99.09% | 1000g |
$113.0 | 2021-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H82510-25g |
6-Hydroxy-2-naphthoic acid |
16712-64-4 | 98% | 25g |
¥19.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H82510-100g |
6-Hydroxy-2-naphthoic acid |
16712-64-4 | 98% | 100g |
¥30.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H82510-500g |
6-Hydroxy-2-naphthoic acid |
16712-64-4 | 500g |
¥366.0 | 2021-09-09 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003874-100g |
6-hydroxynaphthalene-2-carboxylic acid |
16712-64-4 | 98% | 100g |
¥35 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003874-25g |
6-hydroxynaphthalene-2-carboxylic acid |
16712-64-4 | 98% | 25g |
¥26 | 2024-05-25 |
6-hydroxynaphthalene-2-carboxylic acid Suppliers
6-hydroxynaphthalene-2-carboxylic acid Related Literature
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James N. Bull,Jack T. Buntine,Michael S. Scholz,Eduardo Carrascosa,Linda Giacomozzi,Mark H. Stockett,Evan J. Bieske Faraday Discuss. 2019 217 34
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Additional information on 6-hydroxynaphthalene-2-carboxylic acid
Introduction to 6-hydroxynaphthalene-2-carboxylic acid (CAS No. 16712-64-4)
6-hydroxynaphthalene-2-carboxylic acid, identified by the Chemical Abstracts Service registry number 16712-64-4, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and materials science. This benzenoid derivative, characterized by a hydroxyl group at the 6-position and a carboxylic acid moiety at the 2-position of a naphthalene core, exhibits a unique set of chemical properties that make it a valuable intermediate in synthetic chemistry. The compound’s structural features not only contribute to its reactivity but also open up diverse applications in drug development and industrial processes.
The 6-hydroxynaphthalene-2-carboxylic acid molecule is planar, with the hydroxyl and carboxylic acid groups positioned in such a way that they can participate in hydrogen bonding, making it a versatile building block for more complex molecules. Its ability to form stable complexes with metals and other organic substrates has been explored in various catalytic systems, particularly in transition metal-catalyzed cross-coupling reactions. These reactions are pivotal in constructing carbon-carbon bonds, which are essential for the synthesis of biologically active compounds.
In recent years, 6-hydroxynaphthalene-2-carboxylic acid has been extensively studied for its potential in pharmaceutical applications. Researchers have leveraged its structural framework to develop novel inhibitors targeting enzymes involved in metabolic pathways associated with diseases such as cancer and inflammation. For instance, derivatives of this compound have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins that mediate pain and inflammation. The hydroxyl group at the 6-position provides a site for further functionalization, allowing chemists to tailor the molecule’s properties for specific biological activities.
The carboxylic acid group at the 2-position of 6-hydroxynaphthalene-2-carboxylic acid (CAS No. 16712-64-4) also contributes to its versatility. It can be esterified, amidated, or used to form salts, enabling the creation of various derivatives with enhanced solubility or stability. These modifications are critical for optimizing drug candidates for oral administration or parenteral routes. Moreover, the naphthalene core itself is known for its stability under various conditions, which makes it an attractive scaffold for designing long-acting pharmaceuticals.
From an industrial perspective, 6-hydroxynaphthalene-2-carboxylic acid finds utility in the synthesis of dyes, pigments, and specialty chemicals. Its aromatic structure allows it to absorb light in specific regions of the electromagnetic spectrum, making it useful in photochemical applications. Additionally, researchers have explored its role as a precursor in the production of liquid crystals and organic semiconductors, where its rigid planar structure contributes to the ordering and stability of these materials.
The synthesis of 6-hydroxynaphthalene-2-carboxylic acid typically involves multi-step organic transformations starting from readily available naphthalene derivatives. One common approach involves the oxidation of naphthalene at specific positions followed by functional group interconversion. Advances in green chemistry have also led to the development of more sustainable synthetic routes that minimize waste and hazardous byproducts. These innovations align with global efforts to promote environmentally friendly chemical processes.
In academic research, 6-hydroxynaphthalene-2-carboxylic acid (CAS No. 16712-64-4) continues to be a subject of investigation due to its unique reactivity and structural features. Recent studies have focused on understanding its behavior in non-covalent interactions with biological molecules such as proteins and nucleic acids. Such interactions are fundamental to drug-receptor binding and can provide insights into how small molecules modulate biological processes. Computational methods combined with experimental techniques have been employed to elucidate these interactions at an atomic level.
The pharmaceutical industry has been particularly interested in exploring analogs of 6-hydroxynaphthalene-2-carboxylic acid as potential therapeutic agents. By modifying its core structure or introducing additional functional groups, researchers aim to enhance its pharmacological properties such as potency, selectivity, and bioavailability. High-throughput screening methods have accelerated this process by allowing rapid evaluation of large libraries of derivatives.
Moreover, 6-hydroxynaphthalene-2-carboxylic acid has been incorporated into drug delivery systems designed for targeted therapy. Its ability to form stable complexes with other molecules makes it an excellent candidate for encapsulating drugs within nanoparticles or micelles. These delivery systems can improve therapeutic efficacy while reducing side effects by ensuring that drugs reach their intended targets more precisely.
The material science applications of 6-hydroxynaphthalene-2-carboxylic acid are equally fascinating. Its rigid aromatic structure lends itself well to applications in polymer chemistry, where it can be used to enhance thermal stability or mechanical strength. Additionally, researchers have investigated its use as a ligand in coordination chemistry, where it forms complexes with metal ions that exhibit catalytic activity similar to those found in natural enzymes.
In conclusion,6-hydroxynaphthalene-2-carboxylic acid (CAS No. 16712-64-4) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features enable diverse applications ranging from pharmaceuticals to advanced materials. As research continues to uncover new possibilities for this compound,6-hydroxynaphthalene-2-carboxylic acid is poised to remain at the forefront of innovation in both academic and industrial settings.
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